(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride
Description
(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride (CAS 1257535-21-9) is a halogenated pyridine derivative featuring a methanamine group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural motif—a substituted pyridine core with electron-withdrawing halogens—facilitates reactivity in cross-coupling reactions and serves as a building block for drug discovery .
Properties
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYLODHOBQNZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694187 | |
| Record name | 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-21-9 | |
| Record name | 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-bromopyridine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then subjected to amination reactions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Chloro vs. Bromo Analogues
- (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1416714-11-8): Replacing bromine with chlorine at the 3-position reduces steric bulk and polarizability. Chlorine’s smaller atomic radius may enhance solubility in polar solvents, while bromine’s stronger leaving-group ability makes the target compound more reactive in nucleophilic substitutions. This difference is critical in Suzuki-Miyaura couplings, where bromine-containing derivatives typically exhibit higher reactivity .
Positional Isomers
- (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1234616-19-3): Swapping bromine and fluorine positions alters electronic distribution.
- (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride (CAS 1432754-51-2): Fluorine at the 2-position increases ring electron density ortho to the methanamine group, which may enhance hydrogen-bonding interactions in biological systems compared to the target’s 5-fluoro configuration .
Substituent Absence or Addition
- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1257535-29-7): Combines chloro and fluoro substituents, offering intermediate reactivity between bromo and non-halogenated analogues. This compound may serve as a cost-effective alternative in synthesis where bromine’s reactivity is excessive .
Heterocyclic Core Modifications
Thiazole cores introduce sulfur-based hydrogen-bonding capabilities, altering pharmacokinetic profiles compared to pyridine-based structures .
Key Data Table: Structural and Commercial Comparison
Biological Activity
(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine and fluorine substituents on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of several molecular targets, which can lead to various biological effects. Notably, the compound may inhibit enzymes involved in purine metabolism, such as adenine deaminase, which is crucial for lymphocyte function .
Table 1: Summary of Biological Targets
| Target Enzyme | Effect | Reference |
|---|---|---|
| Adenine Deaminase | Inhibition | |
| CDK8/19 Kinases | Modulation | |
| Other Receptors | Variable effects |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly in relation to colorectal cancer. It modulates the activity of cyclin-dependent kinases (CDK8 and CDK19), which are implicated in tumorigenesis. Selective inhibition of these kinases has been associated with reduced cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Research : A study focusing on colorectal cancer showed that derivatives of this compound could inhibit CDK8/19 activity by up to 70%, leading to decreased cell viability in cancer cell lines .
- Enzyme Interaction : Detailed biochemical assays revealed that the compound inhibits adenine deaminase with an IC50 value of approximately 30 µM, demonstrating potential for immunomodulatory applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3-Bromo-5-fluoropyridin-2-yl)methanamine HCl | C₆H₇BrClFN₂ | Antimicrobial and anticancer properties |
| (5-Bromo-3-fluoropyridin-2-yl)methanamine HCl | C₆H₇BrClFN₂ | Similar halogen substitutions |
| (3,5-Difluoropyridin-2-yl)methanamine HCl | C₆H₈ClF₂N₂ | Different substitution pattern |
The unique substitution pattern on the pyridine ring contributes to the distinct biological activities observed in this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
